Amyloid beta-protein (42-1) trifluoroacetate is a peptide fragment derived from the amyloid precursor protein and is primarily implicated in the pathology of Alzheimer's disease. This compound, specifically the 42-amino acid variant, is known for its propensity to aggregate and form plaques in the brains of individuals with Alzheimer's, contributing to neurodegeneration and cognitive decline. The trifluoroacetate form is often utilized in research due to its stability and solubility properties.
Amyloid beta-protein (42-1) trifluoroacetate is synthesized from the amyloid precursor protein through the sequential action of enzymes known as beta-secretase and gamma-secretase. This process results in the release of various amyloid beta peptides, with the 1-42 variant being particularly significant due to its strong association with Alzheimer's disease pathology .
The synthesis of amyloid beta-protein (42-1) trifluoroacetate typically involves recombinant DNA technology. The peptide can be produced as a fusion protein with maltose-binding protein to enhance solubility during expression in Escherichia coli. Following bacterial expression, purification occurs via affinity chromatography on an amylose column, where maltose is used to elute the bound fusion protein. The carrier protein is subsequently cleaved off using Factor X protease, allowing for the isolation of pure amyloid beta-protein (42-1) which is then further purified using hydrophobic chromatography .
The final purification step often employs fast protein liquid chromatography, utilizing a gradient of acetonitrile and trifluoroacetic acid to achieve high purity levels. Mass spectrometry is typically employed to confirm the identity and purity of the synthesized peptide .
The molecular structure of amyloid beta-protein (42-1) consists of a sequence of 42 amino acids:
This sequence exhibits a propensity to form beta-sheet structures, which are crucial for its aggregation properties .
The molecular weight of amyloid beta-protein (42-1) trifluoroacetate is approximately 4514.0 Da, with a chemical formula of C203H311N55O60S .
Amyloid beta-protein (42-1) can undergo various chemical reactions that lead to its aggregation into oligomers and fibrils. These reactions are influenced by factors such as pH, temperature, and ionic strength. Under physiological conditions, it tends to aggregate into oligomeric forms that are toxic to neurons.
Studies have shown that at neutral pH (7.4), amyloid beta-protein (42-1) forms stable oligomers that can disrupt cellular membranes, leading to excitotoxicity and inflammation . The structural transitions from monomers to oligomers involve complex interactions that can be monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The mechanism by which amyloid beta-protein (42-1) exerts its pathological effects involves several steps:
Research indicates that these processes are linked to increased levels of reactive oxygen species and activation of glial cells, further exacerbating neuroinflammation associated with Alzheimer’s disease .
Amyloid beta-protein (42-1) trifluoroacetate is generally soluble in organic solvents such as dimethyl sulfoxide and can be stored at low temperatures (-20 °C) for stability .
The peptide exhibits high stability under acidic conditions due to the presence of trifluoroacetate, which aids in maintaining solubility during experimental manipulations. Its aggregation propensity is significantly influenced by environmental factors such as pH and ionic strength.
Amyloid beta-protein (42-1) trifluoroacetate serves multiple purposes in scientific research:
The primary distinction between amyloid beta-protein (1-42) and its inverse counterpart amyloid beta-protein (42-1) lies in their amino acid sequences. Amyloid beta-protein (1-42) adopts the natural human sequence Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala, featuring a hydrophilic N-terminus and hydrophobic C-terminus [5] [8]. In contrast, amyloid beta-protein (42-1) reverses this sequence to Ala-Ile-Val-Val-Gly-Gly-Val-Met-Leu-Gly-Ile-Ile-Ala-Gly-Lys-Asn-Ser-Gly-Val-Asp-Glu-Ala-Phe-Phe-Val-Leu-Lys-Gln-His-His-Val-Glu-Tyr-Gly-Ser-Asp-His-Arg-Phe-Glu-Ala-Asp, fundamentally altering its physicochemical properties [5].
Circular dichroism spectroscopy reveals profound differences in secondary structure dynamics. Native amyloid beta-protein (1-42) undergoes a conformational transition from random coil to β-sheet-rich structures under physiological conditions, a process essential for its aggregation [2] [4]. This structural shift is concentration-dependent and occurs within hours of solubilization. In contrast, amyloid beta-protein (42-1) exhibits minimal β-sheet formation under identical conditions, instead maintaining predominantly random coil configurations even after prolonged incubation [5] [8]. This disparity originates from disrupted intramolecular interactions: The inverted sequence prevents optimal alignment of hydrophobic residues (e.g., Val-Val, Ile-Ile, Phe-Phe) necessary for β-sheet nucleation. Molecular dynamics simulations further demonstrate that amyloid beta-protein (42-1) cannot adopt the characteristic U-shaped hairpin topology observed in amyloid beta-protein (1-42) oligomers, which features a six-stranded β-sheet core stabilized by salt bridges between residues Asp23-Lys28 [4].
The aggregation pathways of these peptides diverge significantly due to their structural differences. Amyloid beta-protein (1-42) follows a well-characterized nucleation-dependent polymerization process:
This progression is highly sensitive to environmental factors. Copper ions accelerate amyloid beta-protein (1-42) aggregation by neutralizing negative charges (zeta potential shift from −15 mV to −5 mV), reducing colloidal stability and promoting β-sheet stacking [2]. Conversely, amyloid beta-protein (42-1) exhibits markedly delayed aggregation kinetics:
Table 1: Aggregation Kinetics Comparison
Parameter | Amyloid Beta-Protein (1-42) | Amyloid Beta-Protein (42-1) |
---|---|---|
Lag Phase | 5–10 hours | >72 hours |
Hydrophobic Exposure | High (core β-sheet formation) | Low (solvent-exposed residues) |
Critical Aggregation Concentration | 10–20 µM | >100 µM |
Fibril Morphology (AFM) | Mature fibrils (≥50 nm height) | Amorphous aggregates (<10 nm height) |
The inverted sequence of amyloid beta-protein (42-1) disrupts hydrophobic core formation essential for cross-β spine architecture. Its C-terminal solubility (formerly the hydrophobic N-terminus of amyloid beta-protein (1-42)) further impedes molecular stacking [5] [8]. Thioflavin T assays confirm amyloid beta-protein (42-1) generates <10% fluorescence intensity relative to amyloid beta-protein (1-42) after 72 hours, indicating minimal fibrillar content [8].
The neurotoxicity of amyloid beta-protein (1-42) primarily arises from soluble oligomers that engage neuronal receptors, whereas amyloid beta-protein (42-1) shows negligible toxicity due to impaired oligomerization and altered receptor binding:
Table 2: Neurotoxic Mechanisms Comparison
Mechanism | Amyloid Beta-Protein (1-42) | Amyloid Beta-Protein (42-1) |
---|---|---|
Membrane Depolarization | Yes (via metabotropic glutamate receptor 1 activation) | No |
Amyloid Beta Precursor Protein Binding | High affinity (Kd ~nM) | Undetectable |
Pore Formation | Tetrameric/octameric pores confirmed by electrophysiology | No pore structures observed |
Synaptic Loss | Reduces synaptophysin puncta in human brain slices | No effect |
Amyloid beta-protein (42-1) fails to trigger these pathways due to its inability to form neurotoxic oligomers. In human brain slice cultures, physiological amyloid beta-protein (1-42) monomers demonstrate neuroprotective properties by activating phosphatidylinositol-3-kinase signaling and insulin-like growth factor-1 receptors [3] [10]. However, amyloid beta-protein (42-1) lacks this activity, as sequence inversion abolishes both its receptor recognition and downstream survival pathways [3]. Critically, amyloid beta-protein (1-42) extracted from Alzheimer disease brains binds postsynaptic compartments and induces presynaptic loss in human tissues, while amyloid beta-protein (42-1) shows no such pathological interactions [10].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7